

Application Notes: Photo-Cross-Linkable Methacrylated Silk Fibroin and Hyaluronic Acid Composite Hydrogels

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Compound of Interest

Compound Name: Amino methacrylate copolymer

Cat. No.: B1213410

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Introduction

Composite biomaterials that mimic the native extracellular matrix (ECM) are critical for advancements in tissue engineering, drug delivery, and regenerative medicine.[1] Photo-cross-linkable hydrogels composed of methacrylated silk fibroin (SFMA) and methacrylated hyaluronic acid (HAMA) offer a unique combination of biocompatibility, tunable mechanical properties, and biodegradability.[2][3] Silk fibroin (SF), a protein-based biopolymer, provides mechanical strength and low immunogenicity, while hyaluronic acid (HA), a major glycosaminoglycan in the ECM, plays a crucial role in cell motility and differentiation.[1][2] By functionalizing these polymers with methacrylate groups, they can be rapidly cross-linked using UV light in the presence of a photoinitiator, forming a stable hydrogel network in under a minute.[1][2] This system allows for the encapsulation of cells and therapeutic agents in a biocompatible microenvironment with properties that can be tailored for specific applications, such as cartilage and bone tissue engineering.[1][4]

These application notes provide detailed protocols for the synthesis of SFMA and HAMA, the fabrication of composite hydrogels, and the characterization of their key properties.

Experimental Protocols

Protocol 1: Synthesis of Methacrylated Silk Fibroin (SFMA)

This protocol details the methacrylation of silk fibroin using glycidyl methacrylate (GMA).^{[1][2]} The process involves degumming the silk cocoons, dissolving the fibroin, and reacting it with GMA.

Materials:

- Bombyx mori silk cocoons
- Sodium carbonate (Na_2CO_3)
- Lithium bromide (LiBr) solution (9.3 M)
- Glycidyl methacrylate (GMA)^[5]
- Dialysis tubing (MWCO 12-14 kDa)
- Deionized (DI) water
- Lyophilizer

Procedure:

- Degumming: Cut silk cocoons into small pieces and boil them in a 0.02 M Na_2CO_3 solution for 30-35 minutes to remove the sericin protein.^{[1][6]} Rinse the resulting silk fibroin thoroughly with DI water and let it air dry.
- Dissolution: Dissolve the dry silk fibroin in a 9.3 M LiBr solution at 60°C for 4 hours to create a 20% (w/v) solution.^{[1][7]}
- Methacrylation: Add GMA to the silk fibroin solution (e.g., 1 ml of GMA per 4 g of silk fibroin) and stir the mixture at 300 rpm for 3 hours at 60°C.^[7] The primary amines of SF are substituted with methacrylate groups during this reaction.^[5]
- Dialysis: Dialyze the resulting solution against DI water for 4-5 days using dialysis tubing to remove unreacted GMA and LiBr salt.^{[8][9]}
- Lyophilization: Freeze the purified SFMA solution and lyophilize it to obtain a dry, porous product. Store the lyophilized SFMA at -20°C until use.^[10]

Protocol 2: Synthesis of Methacrylated Hyaluronic Acid (HAMA)

This protocol describes the methacrylation of hyaluronic acid using 2-aminoethyl methacrylate hydrochloride (AEMA).^{[1][2]}

Materials:

- Hyaluronic acid (HA) sodium salt
- MES buffer solution (0.05 M, pH 6.5) with 0.5 M NaCl
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- 2-aminoethyl methacrylate hydrochloride (AEMA)^[2]
- Dialysis tubing (MWCO 12-14 kDa)
- Deionized (DI) water
- Lyophilizer

Procedure:

- **Dissolution:** Dissolve HA in the MES buffer solution to a final concentration of 1% (w/v).
- **Activation:** Add EDC and NHS to the HA solution to activate the carboxyl groups of HA.
- **Methacrylation:** Add AEMA to the solution. The amino groups of AEMA will react with the activated carboxyl groups of HA. Allow the reaction to proceed under vigorous stirring.^{[1][2]}
- **Dialysis:** Dialyze the HAMA solution against DI water for 2-3 days to remove unreacted chemicals.
- **Lyophilization:** Freeze the purified HAMA solution and lyophilize to obtain a dry powder. Store at -20°C.

Protocol 3: Preparation of SFMA-HAMA Composite Hydrogels via Photopolymerization

This protocol details the formation of the composite hydrogel using UV-light-initiated photopolymerization.

Materials:

- Lyophilized SFMA and HAMA
- Phosphate-buffered saline (PBS, pH 7.4)
- Photoinitiator, e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)[7][11]
- Molds (e.g., PDMS)[1]
- UV light source (365-405 nm)[1][11]

Procedure:

- Precursor Solution Preparation: Dissolve lyophilized SFMA and HAMA in PBS to the desired concentrations (see Table 1). For composite hydrogels, first mix a HAMA solution with the LAP photoinitiator (e.g., to a final concentration of 0.4 wt %), and then mix this with the concentrated SFMA solution.[1]
- Molding: Pipette the final precursor solution into a mold of the desired shape and size.[1]
- UV Curing: Expose the precursor solution to UV light (e.g., 7 mW/cm²) for a specified time (e.g., 30 seconds to 3 minutes) to initiate cross-linking.[1][3] The hydrogel will form rapidly.
- Equilibration: Gently remove the cross-linked hydrogel from the mold and place it in PBS for equilibration before characterization.

Protocol 4: Characterization of Hydrogel Swelling Ratio

The swelling ratio indicates the hydrogel's capacity to absorb and retain water, which affects its mechanical and transport properties.[12]

Materials:

- Synthesized hydrogel discs
- Swelling medium (e.g., PBS, pH 7.4)[12]
- Analytical balance
- Kimwipes or filter paper

Procedure:

- Initial Weight (Dry): Lyophilize a set of hydrogel samples to completely remove water and weigh them to get the dry weight (Md).
- Swelling: Immerse the dried hydrogels in PBS at 37°C.[13]
- Weight Measurement: At predetermined time intervals, remove a hydrogel from the PBS, gently blot the surface with a Kimwipe to remove excess water, and weigh it to get the swollen weight (Ms).[12]
- Equilibrium: Continue measurements until the weight remains constant, indicating that equilibrium swelling has been reached.[14]
- Calculation: Calculate the Mass Swelling Ratio (%SR) and Equilibrium Water Content (%EWC) using the following formulas:[12]
 - $\%SR = [(Ms - Md) / Md] * 100$
 - $\%EWC = [(Ms - Md) / Ms] * 100$ [12]

Protocol 5: Mechanical Compression Testing

Uniaxial compression tests are performed to determine the mechanical strength and stiffness of the hydrogels.

Materials:

- Cylindrical hydrogel samples (e.g., 5 mm height, 15 mm diameter)[1]

- Mechanical testing system with a load cell (e.g., 50 N)[1]
- PBS

Procedure:

- Sample Preparation: Prepare hydrogel samples in cylindrical molds as described in Protocol 3. Equilibrate the samples in PBS.[1]
- Testing: Place a hydrogel sample on the testing platform. Apply a preload (e.g., 5 N) to ensure contact.[6]
- Compression: Compress the sample at a constant strain rate (e.g., 0.1 mm/min) until a final strain of 5-15% is reached.[6]
- Data Analysis: Record the stress-strain curve. The compressive modulus can be calculated from the initial linear region of this curve.

Protocol 6: In Vitro Biocompatibility Assessment (Live/Dead Assay)

This assay is used to evaluate the viability of cells encapsulated within the hydrogels.

Materials:

- Cell-laden hydrogels
- Cell culture medium
- Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)
- Confocal microscope

Procedure:

- Cell Encapsulation: Mix the desired cell type (e.g., NIH3T3 or MC3T3) with the hydrogel precursor solution before UV curing (Protocol 3).[3]

- **Culture:** Culture the cell-laden hydrogels in a cell culture medium for a specified period (e.g., 1, 3, or 7 days).
- **Staining:** At each time point, wash the hydrogels with PBS and incubate them with the Live/Dead staining solution according to the manufacturer's instructions. Calcein AM stains live cells green, and Ethidium Homodimer-1 stains dead cells red.
- **Imaging:** Visualize the stained cells using a confocal microscope.
- **Analysis:** Quantify the percentage of live cells by counting the green and red cells in the captured images.

Data Presentation

Table 1: Composition of Fabricated SFMA-HAMA Hydrogels This table outlines the mass ratios of components used to prepare different hydrogel formulations.[\[1\]](#)

Hydrogel Formulation	SFMA (wt%)	HAMA (wt%)	Photoinitiator (LAP, wt%)
SFMA5	5	0	0.4
SFMA10	10	0	0.4
SFMA20	20	0	0.4
SFMA5-HAMA1	5	1	0.4
SFMA10-HAMA1	10	1	0.4
SFMA20-HAMA1	20	1	0.4

Table 2: Representative Mechanical Properties of SFMA-HAMA Hydrogels The addition of HAMA and increasing SFMA concentration generally leads to an increase in the mechanical strength of the composite hydrogels.[\[2\]](#)

Hydrogel Formulation	Compressive Modulus (kPa)
SFMA5	15 ± 2
SFMA10	45 ± 5
SFMA20	110 ± 10
SFMA5-HAMA1	25 ± 3
SFMA10-HAMA1	60 ± 7
SFMA20-HAMA1	150 ± 15

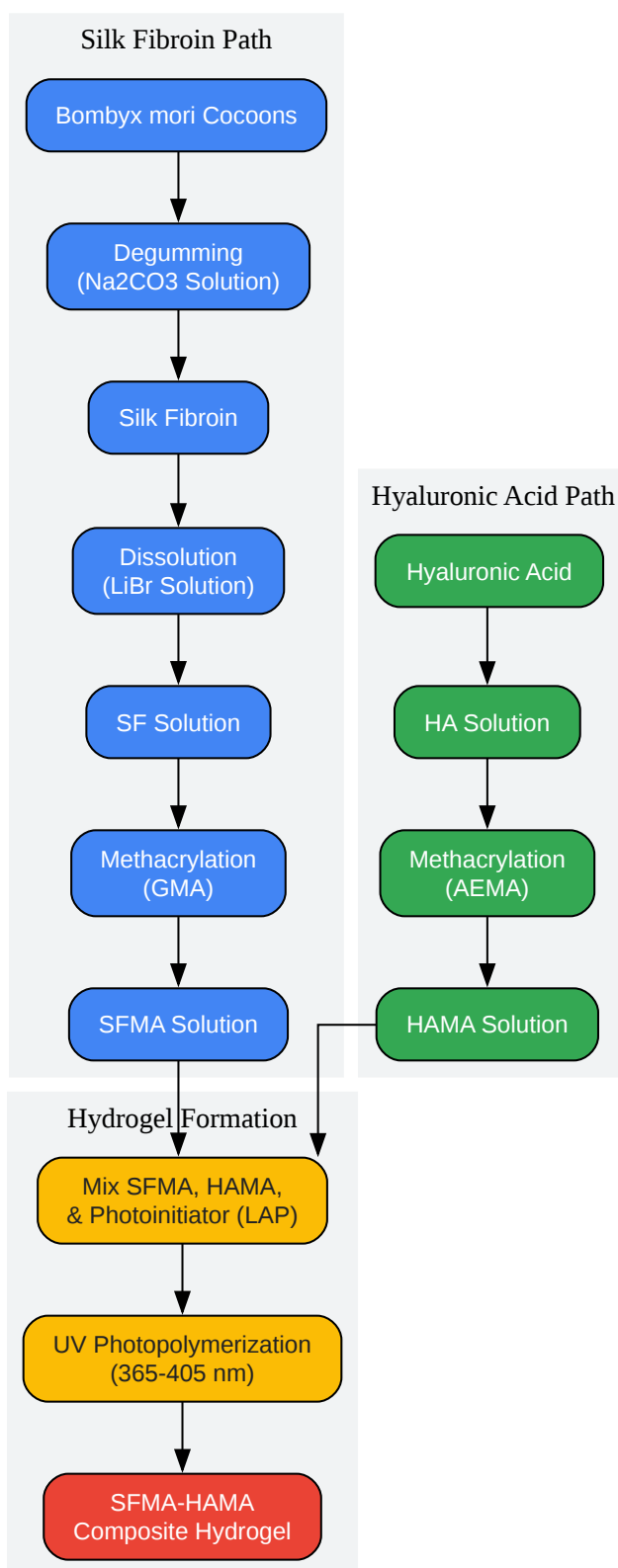
Table 3: Representative Swelling Ratios of SFMA-HAMA Hydrogels Swelling behavior is dependent on the polymer concentration and cross-linking density.

Hydrogel Formulation	Equilibrium Swelling Ratio (%)
SFMA5	1500 ± 120
SFMA10	1200 ± 100
SFMA20	900 ± 80
SFMA10-HAMA1	1350 ± 110

Table 4: Representative Cell Viability in SFMA-HAMA Hydrogels The hydrogels demonstrate excellent biocompatibility, supporting high cell viability.[3]

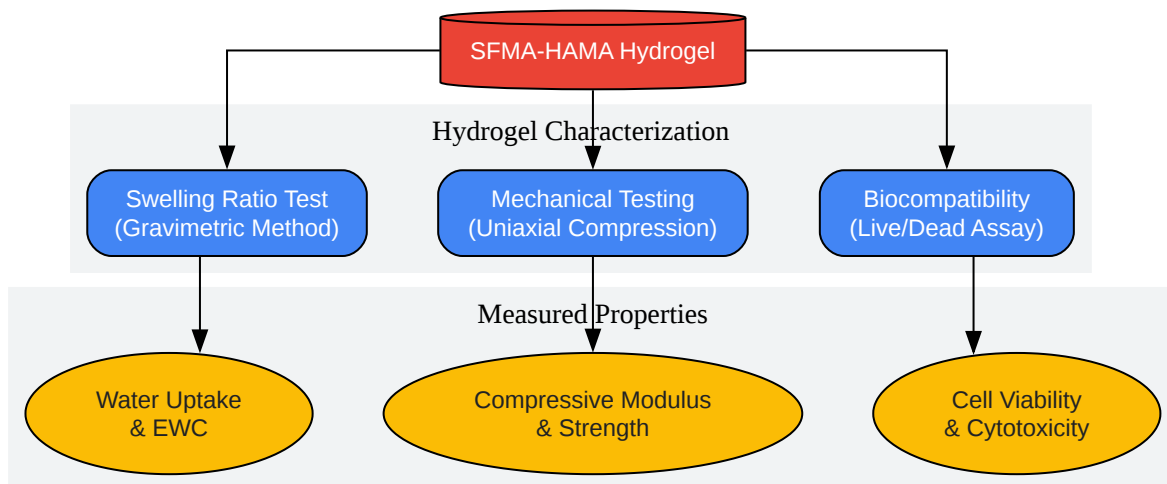
Hydrogel Formulation	Cell Viability (%) after 24h
SFMA10	> 95%
SFMA10-HAMA1	> 95%
SFMA20-HAMA1	> 90%

Visualizations



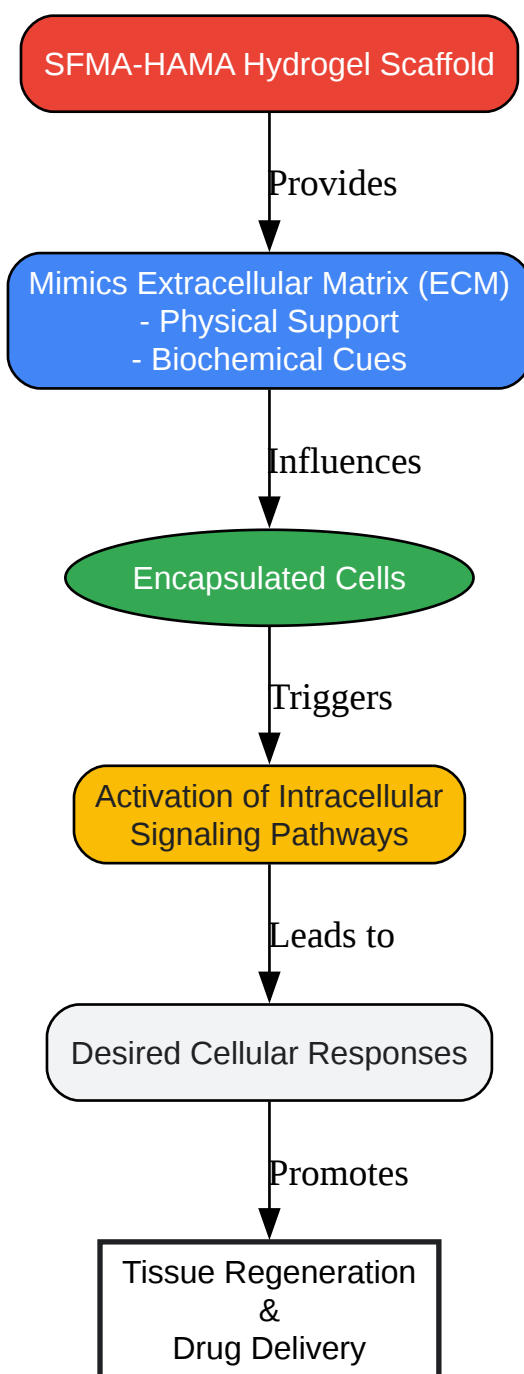
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Caption: Workflow for the synthesis of SFMA-HAMA composite hydrogels.



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Caption: Workflow for the characterization of SFMA-HAMA hydrogels.



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